1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine
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Overview
Description
1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-32:1 in which the alkyl and acyl groups specified at positions 1 and 2 are tetradecyl and (9Z)-octadecenoyl respectively. It is a phosphatidylcholine O-32:1 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from an oleic acid.
Scientific Research Applications
Lipid-Membrane Interactions
A study by Huang et al. (2013) utilized a pH modulation sensor platform to detect interactions between small molecules and lipid bilayers, employing lipids like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine). This research highlights how similar phosphocholines can be used to understand drug-lipid interactions, potentially aiding drug development and analysis (Huang, Zhao, Xu, Yang, & Cremer, 2013).
Cellular Ion Channel Targeting
Potier et al. (2011) investigated the interaction of edelfosine (a related phospholipid) with plasma membrane ion channels. Their findings suggest that compounds structurally similar to 1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine could modulate membrane ion channels, with implications in cell signaling and therapy (Potier et al., 2011).
Exocrine Secretory Glands Stimulation
Söling et al. (1984) explored the effects of various phosphocholines, including 1-hexadecyl-sn-glycero-3-phosphocholine, on exocrine glands. They found that these compounds can significantly stimulate amylase release, suggesting a potential application in understanding and modulating glandular secretion processes (Söling, Eibl, & Fest, 1984).
Synthesis and Chemical Analysis
Vijeeta et al. (2014) conducted a chemo-enzymatic synthesis of related phosphocholines, demonstrating methodologies for creating ether lipid analogs, which can be pivotal in biochemical and pharmacological research (Vijeeta, Balakrishna, Karuna, Rao, & Prasad, 2014).
Membrane Fluidity and Hydrocarbon Chain Motion
Research by Barton and Gunstone (1975) on the synthesis and properties of various phosphocholines, including their isomers, contributes to our understanding of membrane fluidity and molecular motion within phospholipid bilayers. This is crucial for understanding cell membrane dynamics and drug-membrane interactions (Barton & Gunstone, 1975).
Plant Lipid Metabolism
Sperling and Heinz (1993) used isomeric analogues of lysophosphatidylcholine, structurally similar to this compound, to provide evidence for lipid-linked desaturation in plant microsomal membranes. Their work is significant for plant biochemistry and agricultural sciences (Sperling & Heinz, 1993).
Earthworm-derived Phosphocholines
Noda et al. (1992) isolated various 1-O-alkyl-sn-glycero-3-phosphocholines from earthworms, providing insights into the diverse biological sources and potential applications of these compounds in natural product chemistry and drug discovery (Noda, Tsunefuka, Tanaka, & Miyahara, 1992).
Properties
Molecular Formula |
C40H80NO7P |
---|---|
Molecular Weight |
718 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-tetradecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H80NO7P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-40(42)48-39(38-47-49(43,44)46-36-34-41(3,4)5)37-45-35-32-30-28-26-24-19-17-15-13-11-9-7-2/h20-21,39H,6-19,22-38H2,1-5H3/b21-20-/t39-/m1/s1 |
InChI Key |
KKCGBTJTPQETOY-KUNNKMQBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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